(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a cinnamamide moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with aromatic or heterocyclic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is usually stirred at room temperature for a couple of hours, and the progress is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the pyrimidine ring or the cinnamamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: It shows promise in the development of new pharmaceuticals due to its pharmacological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions lead to its pharmacological effects, such as antioxidative and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
- Pyrrolidin-2-ones
Uniqueness
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is unique due to its specific combination of a pyrrolidine ring, a pyrimidine ring, and a cinnamamide moiety.
Properties
IUPAC Name |
(E)-3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYMAMYDGNQIHF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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